2-cyclopropaneamidophenyl sulfurofluoridate
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Overview
Description
2-Cyclopropaneamidophenyl sulfurofluoridate is a synthetic organic compound characterized by the presence of a cyclopropane ring, an amide group, and a sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropaneamidophenyl sulfurofluoridate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Sulfur-Fluorine Bond Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropaneamidophenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur-fluorine bond, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Sulfur-substituted derivatives
Scientific Research Applications
2-Cyclopropaneamidophenyl sulfurofluoridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur and fluorine.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-cyclopropaneamidophenyl sulfurofluoridate exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the nature of the sulfur-fluorine bond and its ability to form covalent or non-covalent interactions with active sites. The cyclopropane ring and amide group also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropaneamidophenyl sulfonate
- 2-Cyclopropaneamidophenyl sulfate
- 2-Cyclopropaneamidophenyl sulfonyl fluoride
Uniqueness
2-Cyclopropaneamidophenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. The combination of the cyclopropane ring, amide group, and sulfurofluoridate moiety makes it a versatile compound for various applications.
Properties
CAS No. |
2411220-20-5 |
---|---|
Molecular Formula |
C10H10FNO4S |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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